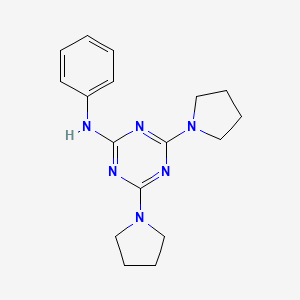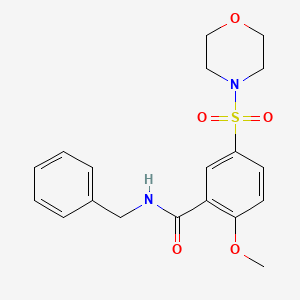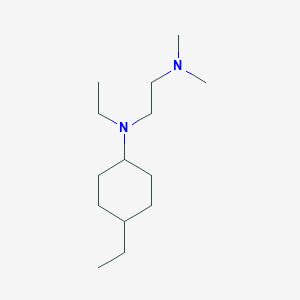![molecular formula C16H22ClNOS B5698438 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CPTH or CPTH2 and is an inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and histone acetyltransferase p300. In
Mécanisme D'action
CPTH inhibits the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. Histone acetyltransferases play a crucial role in regulating gene expression by adding acetyl groups to histones, which leads to the relaxation of chromatin structure and increased accessibility of DNA to transcription factors. Inhibition of histone acetyltransferases can lead to the repression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of histone acetyltransferases by CPTH leads to the repression of gene expression and the induction of apoptosis in cancer cells. CPTH has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPTH in lab experiments is its selectivity for inhibiting the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. This selectivity allows for the specific targeting of these enzymes and reduces the potential for off-target effects.
One limitation of using CPTH in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, CPTH can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For research on CPTH include the development of more potent and selective inhibitors, investigation of its potential applications in other diseases, and further investigation of its effects on cognitive function and memory in neurological disorders.
Méthodes De Synthèse
The synthesis of CPTH involves the reaction of 4-chlorobenzyl chloride with cycloheptylamine to form 2-[(4-chlorobenzyl)amino]cycloheptanone. This intermediate compound is then reacted with thioacetic acid to form 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. CPTH has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In addition to cancer research, CPTH has been studied for its potential applications in neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c17-14-9-7-13(8-10-14)11-20-12-16(19)18-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSHLWSHFRUTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)



![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)